molecular formula C14H12F3NO5S B6328254 METHYL 3,3,3-TRIFLUORO-2-(FURYL)-N-(PHENYLSULFONYL)ALANINATE CAS No. 339349-66-5

METHYL 3,3,3-TRIFLUORO-2-(FURYL)-N-(PHENYLSULFONYL)ALANINATE

Cat. No.: B6328254
CAS No.: 339349-66-5
M. Wt: 363.31 g/mol
InChI Key: YNTTZCANXLVWNW-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 3,3,3-TRIFLUORO-2-(FURYL)-N-(PHENYLSULFONYL)ALANINATE is a complex organic compound characterized by the presence of trifluoromethyl, furan, and phenylsulfonyl groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3,3,3-TRIFLUORO-2-(FURYL)-N-(PHENYLSULFONYL)ALANINATE typically involves multiple steps, including the introduction of trifluoromethyl and furan groups into the alaninate backbone, followed by the addition of the phenylsulfonyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

METHYL 3,3,3-TRIFLUORO-2-(FURYL)-N-(PHENYLSULFONYL)ALANINATE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The trifluoromethyl and phenylsulfonyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfoxides or sulfides.

Scientific Research Applications

METHYL 3,3,3-TRIFLUORO-2-(FURYL)-N-(PHENYLSULFONYL)ALANINATE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 3,3,3-TRIFLUORO-2-(FURYL)-N-(PHENYLSULFONYL)ALANINATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The phenylsulfonyl group can interact with various enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 3,3,3-TRIFLUORO-2-(2-FURYL)ALANINATE
  • 3,3,3-TRIFLUORO-2-HYDROXY-2-METHYLPROPANOIC ACID

Uniqueness

METHYL 3,3,3-TRIFLUORO-2-(FURYL)-N-(PHENYLSULFONYL)ALANINATE is unique due to the combination of trifluoromethyl, furan, and phenylsulfonyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl (2R)-2-(benzenesulfonamido)-3,3,3-trifluoro-2-(furan-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO5S/c1-22-12(19)13(14(15,16)17,11-8-5-9-23-11)18-24(20,21)10-6-3-2-4-7-10/h2-9,18H,1H3/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTTZCANXLVWNW-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CO1)(C(F)(F)F)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@](C1=CC=CO1)(C(F)(F)F)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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